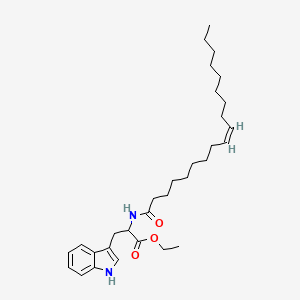
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride is a synthetic organic compound. It belongs to the anthraquinone family, which is known for its vibrant colors and applications in dyes and pigments. This compound is particularly notable for its use in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride typically involves the reaction of anthraquinone derivatives with amines. The process generally includes:
Nitration: of anthraquinone to introduce nitro groups.
Reduction: of nitro groups to amines.
Coupling: with dimethylaminomethylphenylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and other industrial chemicals.
Applications De Recherche Scientifique
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride involves its interaction with molecular targets such as enzymes and cellular structures. The compound can intercalate into DNA, affecting transcription and replication processes. It also generates reactive oxygen species upon exposure to light, which can induce cell damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-4-((4-((dimethylamino)methyl)phenyl)amino)anthraquinone
- 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)-9,10-anthraquinone acetate
Uniqueness
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific color properties and reactivity profiles.
Propriétés
Numéro CAS |
69695-75-6 |
|---|---|
Formule moléculaire |
C23H21N3O2.ClH C23H22ClN3O2 |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C23H21N3O2.ClH/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27;/h3-12,25H,13,24H2,1-2H3;1H |
Clé InChI |
MBYMHMBWQCJXBL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


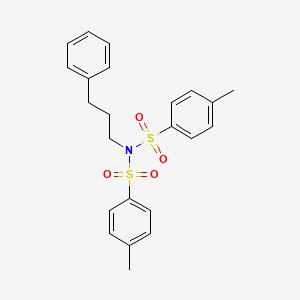
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
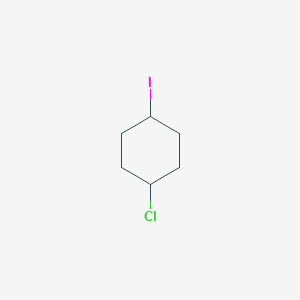
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
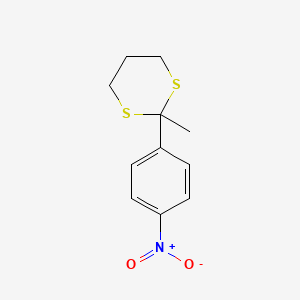
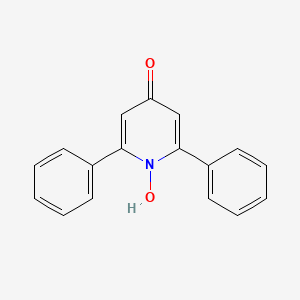
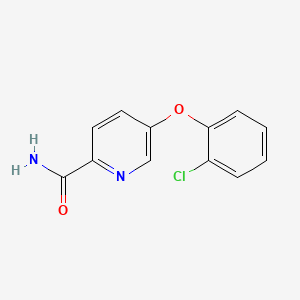
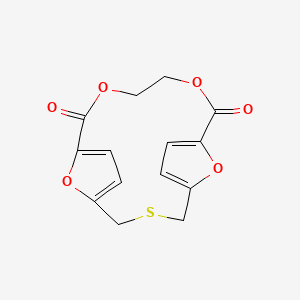
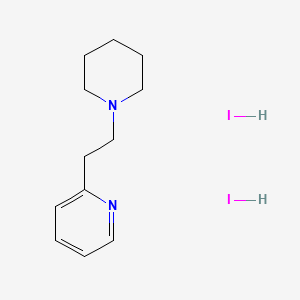
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)


